molecular formula C11H13F3N2O4 B2659443 N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1421449-16-2

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No.: B2659443
CAS No.: 1421449-16-2
M. Wt: 294.23
InChI Key: WJSFBUYQMOEDQW-UHFFFAOYSA-N
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Description

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic organic compound that features a furan ring, a hydroxypropyl group, and a trifluoroethyl group attached to an oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves multiple steps:

    Formation of the furan-2-yl-3-hydroxypropyl intermediate: This step involves the reaction of furan with a suitable hydroxypropylating agent under controlled conditions to yield the furan-2-yl-3-hydroxypropyl intermediate.

    Introduction of the trifluoroethyl group: The trifluoroethyl group is introduced via a nucleophilic substitution reaction using a trifluoroethylating agent.

    Formation of the oxalamide core:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The oxalamide core can be reduced to form amine derivatives.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxalamide derivatives.

Scientific Research Applications

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and trifluoroethyl group can participate in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The oxalamide core can also form coordination complexes with metal ions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)urea: Similar structure but with a urea core instead of an oxalamide core.

    N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)carbamate: Similar structure but with a carbamate core.

Uniqueness

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide is unique due to its combination of a furan ring, hydroxypropyl group, and trifluoroethyl group attached to an oxalamide core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds with different cores, such as urea or carbamate.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O4/c12-11(13,14)6-16-10(19)9(18)15-4-3-7(17)8-2-1-5-20-8/h1-2,5,7,17H,3-4,6H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSFBUYQMOEDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCNC(=O)C(=O)NCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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